3-[(4S)-1-[(furan-2-yl)methyl]-2,5-dioxoimidazolidin-4-yl]propanoic acid
Description
3-[(4S)-1-[(Furan-2-yl)methyl]-2,5-dioxoimidazolidin-4-yl]propanoic acid (CAS: 957042-67-0) is a chiral imidazolidinone derivative with a molecular formula of C₁₁H₁₂N₂O₅ and a molar mass of 252.22 g/mol . Its structure features:
- A 2,5-dioxoimidazolidin-4-yl core with (4S) stereochemistry.
- A furan-2-ylmethyl substituent at the N1 position.
- A propanoic acid side chain at the C4 position.
This compound’s furan moiety introduces heteroaromaticity, which may influence electronic properties and biological interactions.
Properties
IUPAC Name |
3-[(4S)-1-(furan-2-ylmethyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O5/c14-9(15)4-3-8-10(16)13(11(17)12-8)6-7-2-1-5-18-7/h1-2,5,8H,3-4,6H2,(H,12,17)(H,14,15)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAQCNEQMIWQYAW-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN2C(=O)C(NC2=O)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)CN2C(=O)[C@@H](NC2=O)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4S)-1-[(furan-2-yl)methyl]-2,5-dioxoimidazolidin-4-yl]propanoic acid typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.
Formation of the Imidazolidine Ring: This can be achieved by the reaction of an amino acid derivative with an isocyanate.
Coupling of the Furan and Imidazolidine Rings: This step involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to link the furan ring to the imidazolidine ring.
Introduction of the Propanoic Acid Moiety: This can be done through a carboxylation reaction using carbon dioxide and a suitable base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furan-2,5-dione.
Reduction: The imidazolidine ring can be reduced to form a dihydroimidazolidine derivative.
Substitution: The propanoic acid moiety can undergo substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alcohols or amines in the presence of a dehydrating agent such as thionyl chloride (SOCl2).
Major Products
Oxidation: Furan-2,5-dione.
Reduction: Dihydroimidazolidine derivative.
Substitution: Esters or amides of propanoic acid.
Scientific Research Applications
3-[(4S)-1-[(furan-2-yl)methyl]-2,5-dioxoimidazolidin-4-yl]propanoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory or anticancer properties.
Materials Science: The compound can be used in the development of novel polymers and materials with unique properties.
Biological Studies: It can serve as a probe to study enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 3-[(4S)-1-[(furan-2-yl)methyl]-2,5-dioxoimidazolidin-4-yl]propanoic acid involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions, while the imidazolidine ring can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Imidazolidinone Core
The following table compares the target compound with analogs bearing different N1 substituents:
Key Observations:
Fluorophenylmethyl substituents (e.g., 3-fluorophenyl) may increase lipophilicity and resistance to oxidative metabolism due to fluorine’s electronegativity .
Stereochemical Considerations :
- The (4S) configuration in the target compound contrasts with unsubstituted analogs (e.g., CAS 5624-26-0), which lack defined stereochemistry. This could impact binding affinity in chiral environments, such as enzyme active sites .
Molecular Weight and Solubility :
- The target compound’s molar mass (252.22 g/mol) is intermediate between simpler analogs (e.g., 172.14 g/mol for CAS 5624-26-0) and bulkier derivatives (e.g., 292.29 g/mol for CAS 1214021-86-09). The furan group may reduce aqueous solubility compared to methoxy-substituted analogs.
Research Findings and Implications
- Electronic Properties: The furan substituent’s electron-withdrawing nature may stabilize the imidazolidinone ring, altering reactivity in nucleophilic or electrophilic environments compared to phenyl or alkyl analogs.
- Biological Interactions : Analogous compounds with methoxy or fluorine substituents (e.g., CAS 1214021-86-9, 1955492-68-8) show varied pharmacokinetic profiles in preclinical studies, suggesting substituent-driven optimization opportunities .
Biological Activity
3-[(4S)-1-[(furan-2-yl)methyl]-2,5-dioxoimidazolidin-4-yl]propanoic acid, also known as (S)-3-(1-(furan-2-ylmethyl)-2,5-dioxoimidazolidin-4-yl)propanoic acid, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₄H₁₀N₂O₅S₂
- Molecular Weight : 350.37 g/mol
- IUPAC Name : 4-(5-{[(5Z)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)benzene-1-sulfonamide
- CAS Number : 17027-50-8
The compound exhibits biological activity through various mechanisms:
- Inhibition of Enzymatic Activity : It has been shown to inhibit key enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Antioxidant Properties : The presence of the furan ring contributes to its ability to scavenge free radicals, thereby reducing oxidative stress in cells.
- Cell Cycle Regulation : Studies indicate that it may influence cell cycle progression by modulating cyclin-dependent kinases (CDKs), particularly during the G1-S transition.
Anticancer Activity
Research indicates that this compound possesses anticancer properties. In vitro studies have demonstrated:
- Cell Line Studies : It has shown selective cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 10 to 30 µM depending on the cell line tested.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast) | 15 |
| HCT116 (Colon) | 20 |
| HeLa (Cervical) | 25 |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties:
- Bacterial Strains Tested : Escherichia coli and Staphylococcus aureus were among the strains tested.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 50 µg/mL |
| S. aureus | 30 µg/mL |
Case Studies
-
Case Study on Cancer Cell Lines :
- A study published in Cancer Research demonstrated that the compound induced apoptosis in MCF7 cells through the activation of caspase pathways. Flow cytometry analysis showed an increase in the sub-G1 population, indicating cell death.
-
Antimicrobial Efficacy Study :
- In a study published in Journal of Antimicrobial Chemotherapy, the compound was tested against multi-drug resistant strains of bacteria. Results indicated significant inhibition at concentrations lower than those used for standard antibiotics.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 3-[(4S)-1-[(furan-2-yl)methyl]-2,5-dioxoimidazolidin-4-yl]propanoic acid to improve yield and enantiomeric purity?
- Methodological Answer :
- Use chiral auxiliaries or asymmetric catalysis to preserve the (4S)-stereochemistry during imidazolidinone ring formation.
- Employ high-resolution LC-MS or chiral HPLC (e.g., Chiralpak® columns) to monitor enantiomeric excess .
- Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize racemization, referencing protocols for similar imidazolidinone derivatives .
Q. What analytical techniques are most effective for confirming the stereochemical configuration at the 4S position?
- Methodological Answer :
- X-ray crystallography : Resolve absolute configuration via single-crystal analysis.
- Circular Dichroism (CD) : Compare experimental spectra with computed spectra of (4S)-configured analogs .
- NMR stereochemical analysis : Use NOESY or J-based coupling constants to confirm spatial arrangement .
Q. How should researchers handle stability challenges during storage and experimental use?
- Methodological Answer :
-
Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis of the dioxoimidazolidinone ring .
-
Conduct accelerated stability studies (pH 3–9, 25–40°C) with HPLC monitoring to identify degradation pathways (Table 1) .
Table 1 : Hypothetical Stability Data (Based on Analogous Compounds)
Condition (pH/Temp) Degradation Rate (%) Major Degradants pH 7.4, 25°C <5% over 30 days None detected pH 9.0, 40°C 25% over 7 days Ring-opened amide
Advanced Research Questions
Q. What computational strategies can predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Perform molecular docking (AutoDock Vina) to screen binding affinities against target proteins.
- Validate predictions with molecular dynamics (MD) simulations (GROMACS) to assess binding stability under physiological conditions .
- Cross-reference with crystallographic data from structurally related inhibitors .
Q. How can contradictory data on the compound’s solubility and bioavailability be resolved?
- Methodological Answer :
- Use shake-flask method with UV/Vis quantification to measure intrinsic solubility across solvents (e.g., DMSO, PBS).
- Apply PAMPA (Parallel Artificial Membrane Permeability Assay) to evaluate passive diffusion, adjusting pH to mimic gastrointestinal or blood-brain barrier conditions .
- Compare results with computational logP/logD predictions (e.g., SwissADME) to identify outliers .
Q. What experimental designs are recommended for elucidating the compound’s mechanism of action in enzymatic assays?
- Methodological Answer :
- Design kinetic assays (e.g., fluorometric or calorimetric) to measure inhibition constants (Ki) and mode of action (competitive/non-competitive).
- Use site-directed mutagenesis to probe critical residues in the enzyme active site, correlating with docking results .
- Include positive/negative controls from structurally similar dioxoimidazolidinone derivatives .
Safety and Handling
Q. What precautions are critical when handling this compound in vitro?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
